![molecular formula C58H115ClN2O5 B12372982 ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)
ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride involves multiple steps, including the formation of amide bonds and esterification reactions. The process typically starts with the preparation of intermediate compounds, which are then coupled using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reagent concentrations. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by modifying proteins or nucleic acids, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A commonly used carbodiimide reagent for amide bond formation.
N-Hydroxysuccinimide (NHS): Often used in conjunction with EDC for protein crosslinking and modification.
Uniqueness
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride is unique due to its complex structure and multifunctional nature, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable amide bonds and its solubility in various solvents make it a versatile compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C58H115ClN2O5 |
|---|---|
Molekulargewicht |
956.0 g/mol |
IUPAC-Name |
ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride |
InChI |
InChI=1S/C58H114N2O5.ClH/c1-8-13-18-27-38-48-56(61)60(52-41-51-59(6)7)53(42-32-28-23-25-30-39-49-57(62)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-29-24-26-31-40-50-58(63)65-55(46-36-21-16-11-4)47-37-22-17-12-5;/h53-55H,8-52H2,1-7H3;1H |
InChI-Schlüssel |
DMGPESARJCBUNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


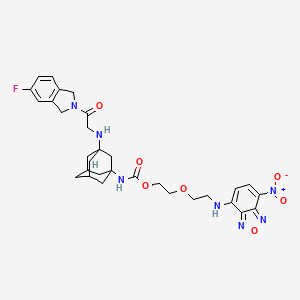
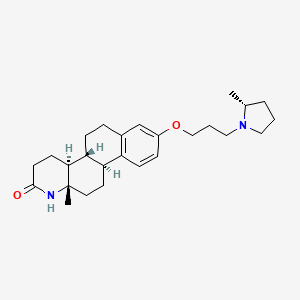



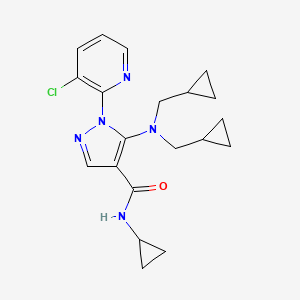
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)

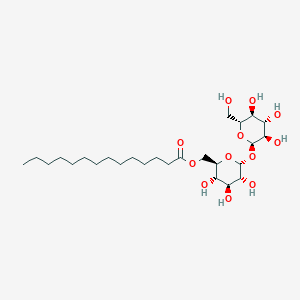
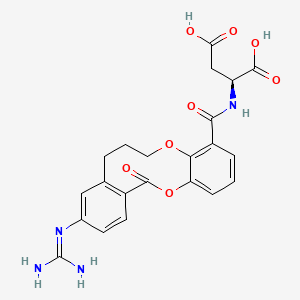
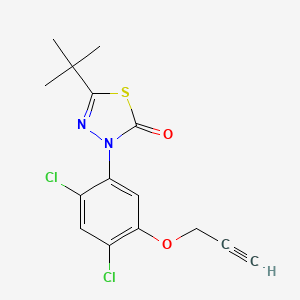
![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)
![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)

